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Compound of Interest

Compound Name: 5-Methyithiazole-4-carboxylic acid

Cat. No.: B053473

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a
quintessential "privileged scaffold" in modern drug discovery.[1][2] Its unique electronic
properties, metabolic stability, and ability to engage in diverse non-covalent interactions have
made it a cornerstone in the design of numerous biologically active compounds.[3] The
versatility of the thiazole moiety is evidenced by its presence in a wide array of FDA-approved
drugs, including the anti-HIV agent Ritonavir, the kinase inhibitor Dasatinib, and various
antimicrobial agents.[2][4][5] These compounds exhibit a broad spectrum of pharmacological
activities, functioning as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for
distinct classes of thiazole-based inhibitors. By synthesizing data from multiple studies, we will
explore how subtle modifications to the thiazole core and its substituents dictate inhibitory
potency and target selectivity. This analysis is coupled with detailed experimental protocols and
workflows, offering researchers, scientists, and drug development professionals both the
foundational knowledge and the practical methodologies required to navigate this critical area
of medicinal chemistry.

Comparative SAR Analysis of Thiazole-Based
Inhibitors

The therapeutic potential of thiazole derivatives is realized through their targeted inhibition of
key biological macromolecules. The following sections compare the SAR of thiazole-based
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compounds against three major classes of drug targets: protein kinases, microbial enzymes,
and mediators of inflammation.

Thiazole-Based Protein Kinase Inhibitors: Targeting
Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a
hallmark of diseases like cancer.[6][8] The thiazole framework is a highly favored motif for
interacting with the ATP-binding pocket of various kinases, making it a prolific source of
targeted anticancer agents.[9]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is
critical for tumor growth and metastasis. Thiazole derivatives have shown significant promise
as potent VEGFR-2 inhibitors.

A key SAR insight is the importance of substitutions on the phenyl ring appended to the
thiazole core. For instance, a 2-hydrazinyl-thiazole derivative (Compound 4c) bearing a 3-
bromo-4-hydroxybenzylidene moiety exhibited potent VEGFR-2 inhibition with an IC50 value of
0.15 pM.[10][11] In another study, a thiadiazole derivative (structurally related to thiazoles)
demonstrated even greater potency against VEGFR-2 (IC50 = 0.083 uM), highlighting the
sensitivity of the kinase to the inhibitor's structure.[6] SAR analysis reveals that the presence of
a para-halogen-substituted phenyl group attached to the thiazole ring is often crucial for activity.
[12]

Table 1: Comparative SAR Data for Thiazole-Based VEGFR-2 Inhibitors
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Key Structural
Compound ID VEGFR-2 IC50 (M) Reference
Features

2-(benzylidene-
hydrazinyl)-thiazole-4-

4c ] 0.15 [10][11]
one with 3-Br, 4-OH

on benzylidene

1,3,4-Thiadiazole with
Compound 7 substituted phenyl and  0.083 [6]

amide moieties

Sorafenib Reference Drug 0.059-0.1 [6][11]

The data suggests that specific substitutions create favorable interactions within the VEGFR-2
active site. The hydroxyl and bromo groups in compound 4c, for example, likely form critical
hydrogen bonds and hydrophobic interactions that enhance binding affinity.

General Pharmacophore for Thiazole-Based Kinase Inhibitors
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Caption: General pharmacophore model for thiazole-based kinase inhibitors.
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The versatility of the thiazole scaffold extends to other kinase families.

¢ Cyclin-Dependent Kinases (CDKSs): Pyrimidine-thiazole hybrids have been developed as
CDKO9 inhibitors, demonstrating anti-proliferative effects with IC50 values ranging from 0.64
to 2.01 pM.

» PI3K: Hybrid molecules incorporating a thiazole ring with a pyrrolotriazinone structure have
been investigated as PI3K inhibitors, a key enzyme in cell survival pathways.[13]

» GSK-3[3: Remarkable potency has been achieved with thiazole derivatives targeting GSK-33.
The incorporation of a primary carboxamide group on the thiazole ring led to a compound
with an IC50 value of just 0.29 nM. This underscores the profound impact that a single
functional group can have on inhibitory activity.

Thiazole-Based Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14]
Thiazole derivatives have been successfully developed to target essential microbial enzymes
that are distinct from their mammalian counterparts.

DNA gyrase is a type Il topoisomerase essential for bacterial DNA replication, making it an
excellent target for antibiotics.[14] A series of thiazole-based derivatives were shown to
possess substantial activity against both Gram-positive and Gram-negative bacteria by
inhibiting this enzyme.[14]

SAR studies revealed that electron-withdrawing groups, such as nitro and halogens, on
substituents attached to the thiazole core generally enhance antimicrobial activity.[15]
Molecular modeling confirmed that these compounds effectively bind to the ATP-binding site of
DNA gyrase, forming key interactions with critical amino acid residues.[14]

Table 2: Comparative SAR Data for Thiazole-Based DNA Gyrase Inhibitors
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Key Structural MIC vs. S. MIC vs. E. coli
Features aureus (pg/mL)  (pg/mL)

Compound ID Reference

Thiazole with
T2 specific aromatic ~ 3.90 7.81 [14]

substitutions

Thiazole with
alternative

T4 ) 7.81 15.63 [14]
aromatic

substitutions

Benzothiazole-
4b thiazole hybrid 3.90 7.81 [15]

with nitro group

The data indicates that specific substitutions can tune the antibacterial spectrum. Compound
4b, a benzothiazole-thiazole hybrid, emerged as particularly potent, underscoring the benefit of
molecular hybridization in enhancing antimicrobial effects.[15]
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Inhibitor Interaction with DNA Gyrase ATP-Binding Site
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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